molecular formula C9H10FNO2S B2371477 1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride CAS No. 2140024-78-6

1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride

Cat. No.: B2371477
CAS No.: 2140024-78-6
M. Wt: 215.24
InChI Key: ZHELHJZKVUOPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are used in various scientific research fields. The sulfonyl fluoride group in this compound makes it a potential candidate for various chemical reactions and applications.

Scientific Research Applications

1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, antioxidants, and corrosion inhibitors.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues. The tetrahydroquinoline core may also interact with specific molecular targets, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline core but lacks the sulfonyl fluoride group.

    Quinoline: An oxidized form of tetrahydroquinoline with different chemical properties.

    Dihydroquinoline: A partially reduced form of quinoline.

Uniqueness

1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential for enzyme inhibition. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHELHJZKVUOPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)F)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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